Technical Guide: Physicochemical Properties of (1-Methyl-1H-indazol-4-YL)methanol
Technical Guide: Physicochemical Properties of (1-Methyl-1H-indazol-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-1H-indazol-4-YL)methanol, a heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, comprising a methylated indazole core with a hydroxylmethyl substituent, offer versatile opportunities for chemical modification and the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of (1-Methyl-1H-indazol-4-YL)methanol, detailed experimental protocols for their determination, and a proposed synthetic workflow. The information presented herein is intended to support researchers in the effective utilization of this compound in their scientific endeavors.
Physicochemical Properties
Precise experimental data for (1-Methyl-1H-indazol-4-YL)methanol is limited in publicly available literature. The following table summarizes calculated physicochemical properties for the compound (CAS No. 1092961-12-0). It is important to note that these are predicted values and experimental verification is recommended.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| CAS Number | 1092961-12-0 | [1] |
| Heavy Atom Count | 12 | [2] |
| Aromatic Heavy Atom Count | 9 | [2] |
| Fraction Csp3 | 0.22 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Molar Refractivity | 47.12 | [2] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [2] |
Synthesis
A detailed experimental protocol for the synthesis of (1-Methyl-1H-indazol-4-YL)methanol is not explicitly available in the reviewed literature. However, a plausible synthetic route can be adapted from established procedures for the N-methylation of indazole derivatives. The proposed synthesis involves the N-methylation of the precursor, (1H-indazol-4-YL)methanol.
Proposed Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis of (1-Methyl-1H-indazol-4-YL)methanol.
Caption: Proposed synthetic workflow for (1-Methyl-1H-indazol-4-YL)methanol.
Experimental Protocol: N-Methylation of (1H-indazol-4-YL)methanol (Adapted)
This protocol is adapted from a procedure for the N-methylation of a similar indazole derivative and should be optimized for the specific substrate.[3]
Materials:
-
(1H-indazol-4-YL)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of (1H-indazol-4-YL)methanol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (1-Methyl-1H-indazol-4-YL)methanol.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard laboratory procedures for determining key physicochemical properties.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.[4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
Finely powder a small amount of the solid sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).
-
The recorded range is the melting point of the sample. A pure compound will have a sharp melting range of 1-2 °C.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7][8]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Beaker
Procedure:
-
Place a few drops of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer and immerse them in a heating bath.
-
Heat the bath slowly and observe the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
As the liquid cools, the stream of bubbles will slow down and eventually stop. The liquid will then be drawn up into the capillary tube.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[9][10][11]
Materials:
-
Test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
Solvents of interest (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure (Qualitative):
-
Place a small, accurately weighed amount of the solute (e.g., 10 mg) into a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
Stir or vortex the mixture for a set period (e.g., 1 minute).
-
Visually observe if the solute has completely dissolved.
-
If the solute dissolves, it is considered soluble in that solvent at that concentration.
-
If the solute does not dissolve, it is considered insoluble. The terms "sparingly soluble" or "partially soluble" can be used for intermediate cases.
-
Repeat the process with a range of different solvents to create a solubility profile.
pKa Determination
The pKa is a measure of the acidity of a compound. Several methods can be used for its determination, including potentiometric titration and UV-Vis spectroscopy.[12][13][14]
Method: Potentiometric Titration
-
Prepare a solution of the compound with a known concentration in a suitable solvent (often a water-cosolvent mixture).
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound and is crucial in drug development for predicting absorption and distribution.[15][16][17]
Method: Shake-Flask Method
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of the compound in one of the phases.
-
Mix equal volumes of the n-octanol and water phases in a separatory funnel.
-
Shake the funnel for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Allow the two phases to separate completely.
-
Carefully collect a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Signaling Pathways and Biological Activity
As (1-Methyl-1H-indazol-4-YL)methanol is primarily a synthetic intermediate, there is no available information on its direct interaction with specific signaling pathways or its biological activity. The indazole scaffold, however, is a well-known pharmacophore present in numerous biologically active molecules, including kinase inhibitors. Further derivatization of (1-Methyl-1H-indazol-4-YL)methanol may lead to compounds with significant biological effects.
Conclusion
This technical guide provides a summary of the available physicochemical data for (1-Methyl-1H-indazol-4-YL)methanol, along with standardized experimental protocols for the determination of its key properties. While experimentally determined data for this specific compound is scarce, the provided information and protocols offer a valuable resource for researchers working with this and similar heterocyclic compounds. The proposed synthetic workflow provides a starting point for the laboratory preparation of this important building block. It is anticipated that this guide will facilitate further research and application of (1-Methyl-1H-indazol-4-YL)methanol in the fields of medicinal chemistry and drug discovery.
References
- 1. achmem.com [achmem.com]
- 2. 1092961-12-0|(1-Methyl-1H-indazol-4-yl)methanol| Ambeed [ambeed.com]
- 3. benchchem.com [benchchem.com]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. acdlabs.com [acdlabs.com]
